rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid
Description
rac-(3aR,4S,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid is a bicyclic, Fmoc-protected amino acid derivative. Its structure comprises an octahydroindole core (a fused bicyclo[3.3.0] system) with a carboxylic acid group at position 4 and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .
This compound is primarily employed in solid-phase peptide synthesis (SPPS) to introduce constrained bicyclic motifs, which enhance peptide stability and modulate bioactivity. Its stereochemistry and rigid scaffold influence conformational preferences in peptide backbones, making it valuable for drug discovery .
Properties
IUPAC Name |
(3aS,4R,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)20-10-5-11-22-19(20)12-13-25(22)24(28)29-14-21-17-8-3-1-6-15(17)16-7-2-4-9-18(16)21/h1-4,6-9,19-22H,5,10-14H2,(H,26,27)/t19-,20+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOYEOVKALCTLG-TUNNFDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCN(C2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2CCN([C@@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Octahydroindole Core: This step involves the cyclization of a suitable precursor to form the octahydroindole ring system.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of oxidation reactions.
Attachment of the Fmoc Protecting Group: The Fmoc group is attached using standard Fmoc chemistry, which involves the reaction of the indole derivative with Fmoc-Cl in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Structural Features
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The octahydroindole structure contributes to its potential biological activity, particularly in modulating receptor interactions.
Pharmaceutical Development
The primary application of rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid lies in its use as a building block in the synthesis of bioactive compounds. It can serve as an intermediate in the production of indole derivatives that exhibit pharmacological properties such as:
- Anticancer Activity : Some indole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Indole-based compounds are being investigated for their ability to combat bacterial and fungal infections.
Biochemical Research
The compound's ability to interact with various biological systems makes it valuable for biochemical studies. It can be utilized to:
- Investigate enzyme inhibition mechanisms.
- Study receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs).
Peptide Synthesis
Due to the presence of the Fmoc protecting group, this compound can be employed in solid-phase peptide synthesis (SPPS). This method is widely used for creating peptides with specific sequences that may have therapeutic applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of indole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that modified indole compounds derived from this precursor showed enhanced antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in improving efficacy and reducing toxicity.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Building block for anticancer and antimicrobial agents | Significant cytotoxicity observed in cancer cell lines |
| Biochemical Research | Enzyme inhibition and receptor studies | Potential interactions with GPCRs identified |
| Peptide Synthesis | Utilized in SPPS for therapeutic peptides | Effective incorporation into peptide sequences |
Mechanism of Action
The mechanism of action of rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthetic transformations, allowing for selective reactions at other sites. The octahydroindole core can interact with biological targets, influencing pathways related to neurotransmission and enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key features of rac-(3aR,4S,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid with analogous Fmoc-protected bicyclic amino acids and related derivatives:
Key Observations :
Core Structure Diversity :
- The indole and isoindole derivatives (e.g., ) share bicyclo[3.3.0] systems but differ in substituent positions, affecting hydrogen-bonding patterns and solubility.
- Furopyridine (e.g., ) and phenanthrene derivatives (e.g., ) introduce heteroatoms or extended aromatic systems, altering electronic properties and metabolic stability.
Functional Group Impact :
- The Fmoc group is conserved across all compounds for SPPS compatibility.
- Thiazolidine derivatives (e.g., ) incorporate sulfur, enhancing metal-binding capacity and redox activity.
Applications :
Biological Activity
The compound rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid is a derivative of indole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₂₃H₂₃NO₅
- Molecular Weight : 393.44 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its cytotoxicity against cancer cell lines and its potential as an inhibitor in different biochemical pathways.
Cytotoxicity Studies
Research indicates that indole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can demonstrate IC50 values below 10 μM against human cancer cell lines, indicating potent antitumor activity .
| Compound | Cell Line Tested | IC50 (μM) | Activity Classification |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 8.5 | Highly Active |
| Compound B | MDA-MB 231 (Breast) | 6.2 | Highly Active |
| Compound C | HeLa (Cervical) | 12.0 | Moderately Active |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Indole derivatives are known to interact with various targets such as histone deacetylases and lipoxygenases .
Case Studies
Several studies have highlighted the potential of indole derivatives in therapeutic applications:
- Antitumor Activity : A series of indole derivatives were synthesized and tested for their cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced their activity against tumor cells .
- Enzyme Inhibition : Research has demonstrated that indole-based compounds can act as inhibitors of specific enzymes involved in inflammatory processes and cancer progression. For example, some derivatives have been shown to inhibit human reticulocyte 15-lipoxygenase .
Q & A
Basic Research Questions
Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in the synthesis of this compound, and how does it influence downstream applications?
- The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its orthogonality to other protecting groups (e.g., tert-butyl) allows selective deprotection under mild basic conditions (e.g., piperidine), minimizing side reactions. This is critical for maintaining stereochemical integrity in octahydroindole scaffolds .
- Methodological Tip : Monitor Fmoc depletion via UV-Vis spectroscopy (absorption at 301 nm) to confirm cleavage efficiency .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Based on analogous Fmoc-protected compounds, hazards include acute toxicity (oral/dermal), respiratory irritation, and eye damage. Key precautions:
- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator for aerosolized particles .
- Storage : 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water jets to prevent dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for Fmoc-protected octahydroindole derivatives under varying pH conditions?
- Stability discrepancies may arise from differences in solvent systems or impurities. For example:
| pH | Stability (Half-Life) | Conditions | Reference |
|---|---|---|---|
| 7.4 (buffer) | >24 hrs | 25°C, aqueous | |
| 9.0 (piperidine) | <5 min | SPPS conditions |
- Methodological Approach : Use HPLC-MS to track degradation products under controlled pH/temperature. Compare kinetic data using Arrhenius plots to identify outlier conditions .
Q. What experimental strategies optimize the stereochemical purity of rac-(3aR,4S,7aS)-octahydroindole derivatives during synthesis?
- Chiral Resolution : Employ diastereomeric salt crystallization with (1S)-(+)-camphorsulfonic acid to separate enantiomers .
- Catalytic Asymmetric Synthesis : Use Pd-catalyzed cyclization with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee >95%) .
- Analytical Validation : Confirm ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .
Q. How do researchers mitigate decomposition risks during thermal processing (e.g., lyophilization or rotary evaporation)?
- Decomposition Pathways : Thermal decarboxylation or Fmoc cleavage above 40°C .
- Mitigation Strategies :
- Use low-temperature lyophilization (−80°C, 0.1 mbar) .
- Replace rotary evaporation with gentle nitrogen stream evaporation for solvent removal .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity profiles for structurally similar Fmoc-octahydroindole derivatives?
- Potential causes include:
- Impurity Profiles : Residual trifluoroacetic acid (TFA) from SPPS can artificially suppress bioactivity. Validate purity via ¹H-NMR and LC-MS .
- Solvent Effects : Dimethyl sulfoxide (DMSO) may stabilize non-native conformations. Compare activity in aqueous vs. organic matrices .
Synthetic and Purification Challenges
Q. What chromatographic techniques are most effective for purifying this compound from byproducts like diastereomers or Fmoc-depleted intermediates?
- Reverse-Phase HPLC : C18 column, gradient elution (5–95% acetonitrile/0.1% TFA) resolves diastereomers with <1% impurity .
- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes hydrophobic byproducts .
Application-Driven Design
Q. How can computational modeling (e.g., COMSOL or DFT) predict the compound’s reactivity in novel peptide coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
